![molecular formula C11H18ClNSi B11880044 N-{[(3-Chlorophenyl)(dimethyl)silyl]methyl}ethanamine CAS No. 61222-42-2](/img/structure/B11880044.png)
N-{[(3-Chlorophenyl)(dimethyl)silyl]methyl}ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine is a chemical compound with the molecular formula C11H18ClNSi It is characterized by the presence of a 3-chlorophenyl group attached to a dimethylsilyl group, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine typically involves the reaction of 3-chlorophenylsilane with a suitable amine precursor under controlled conditions. One common method involves the use of dimethylchlorosilane as a starting material, which undergoes a nucleophilic substitution reaction with 3-chlorophenylmagnesium bromide to form the intermediate 3-chlorophenyldimethylsilane. This intermediate is then reacted with ethanamine to yield the final product.
Industrial Production Methods
Industrial production of N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine may involve large-scale synthesis using similar reaction pathways as described above. The process typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silyl hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silyl compounds.
Scientific Research Applications
N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound can be employed in the study of silicon-based biochemistry and its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine involves its interaction with molecular targets through its silyl and amine functional groups. These interactions can lead to the formation of stable complexes or the modification of existing molecular structures. The specific pathways involved depend on the context of its application, such as catalysis, material science, or biological systems.
Comparison with Similar Compounds
Similar Compounds
- Dimethylphenylsilane
- Chlorodimethylphenylsilane
- Trimethylsilylchloride
Uniqueness
N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine is unique due to the presence of both a 3-chlorophenyl group and an ethanamine moiety, which imparts distinct chemical and physical properties
Properties
CAS No. |
61222-42-2 |
|---|---|
Molecular Formula |
C11H18ClNSi |
Molecular Weight |
227.80 g/mol |
IUPAC Name |
N-[[(3-chlorophenyl)-dimethylsilyl]methyl]ethanamine |
InChI |
InChI=1S/C11H18ClNSi/c1-4-13-9-14(2,3)11-7-5-6-10(12)8-11/h5-8,13H,4,9H2,1-3H3 |
InChI Key |
SDOCUNZGHPZCIK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC[Si](C)(C)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




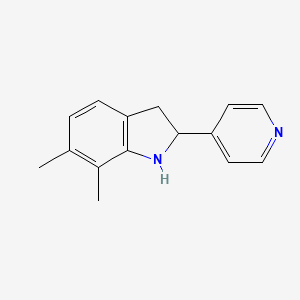
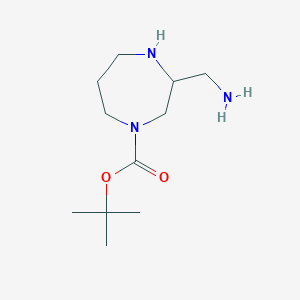

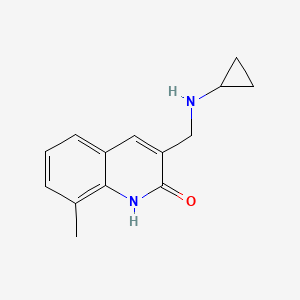
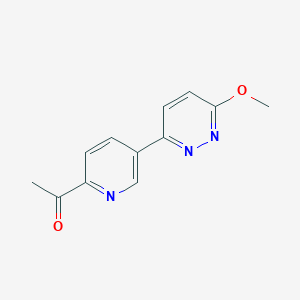
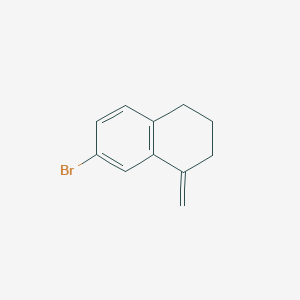
![(3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11880003.png)
![6-(6-Methylpyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11880009.png)

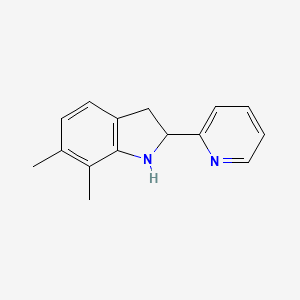
![1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11880017.png)

